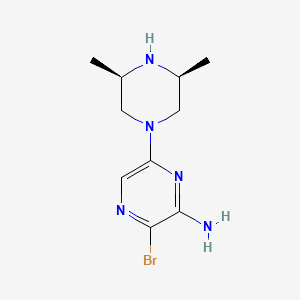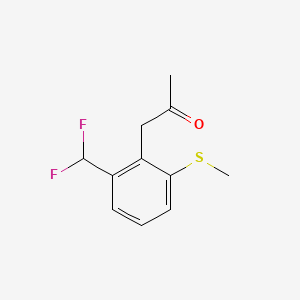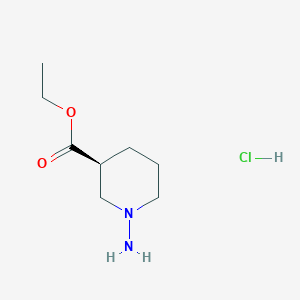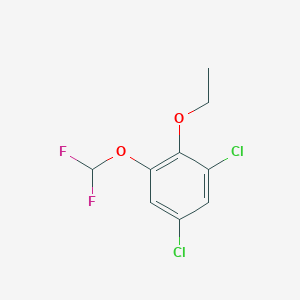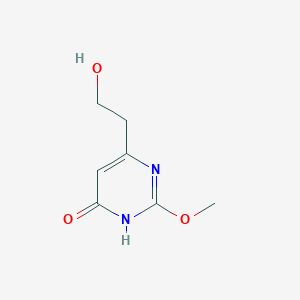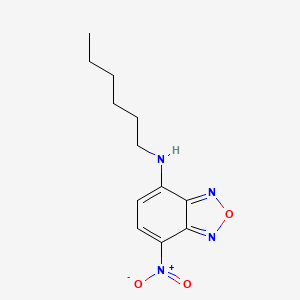![molecular formula C14H19NO4 B14052615 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino acid side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected amino acid with a benzoic acid derivative. Common reagents used in this synthesis include diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the side chain can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylic acids, while reduction of the carbonyl group yields alcohols .
科学的研究の応用
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide coupling reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid: Similar structure but with a different side chain.
tert-butyl (S)-2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride: Similar Boc-protected amino acid structure.
Uniqueness
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid is unique due to its specific combination of a benzoic acid core and a Boc-protected amino acid side chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
4-[(2S)-3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)11(8-15)9-4-6-10(7-5-9)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChIキー |
FBAMWHCVNBCAPV-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CN)C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


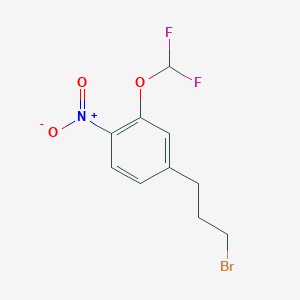


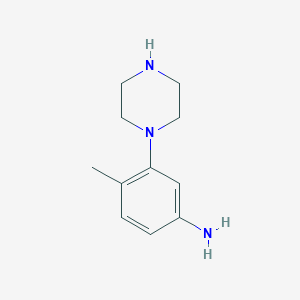
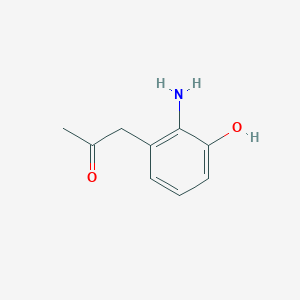
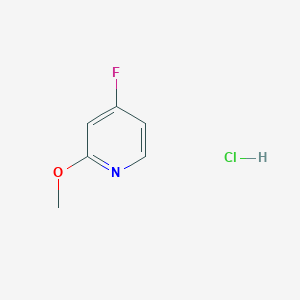
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)
